

An In-depth Technical Guide on the Physical Properties of Substituted Oxane Methanols

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Compound of Interest

Compound Name: [2-(Propan-2-yl)oxan-4-yl]methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of substituted oxane methanols. Due to the vast chemical space of substituted oxanes, this document primarily presents data for representative parent compounds, (Tetrahydro-2H-pyran-4-yl)methanol and (Tetrahydro-2H-pyran-2-yl)methanol, which serve as foundational structures in medicinal chemistry. The methodologies detailed herein are standard for the physicochemical characterization of novel heterocyclic compounds and are broadly applicable to newly synthesized substituted oxane methanols.

I. Core Physicochemical Data

The oxane (tetrahydropyran) ring is a prevalent scaffold in drug discovery, offering a favorable balance of metabolic stability and aqueous solubility. The addition of a methanol group provides a key site for further functionalization or for hydrogen bonding interactions with biological targets. The physical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Below is a summary of the available quantitative data for key oxane methanol structures.

Table 1: Physical Properties of Unsubstituted Oxane Methanols

Property	(Tetrahydro-2H-pyran-4-yl)methanol	(Tetrahydro-2H-pyran-2-yl)methanol	Methanol (for reference)
CAS Number	14774-37-9[1]	100-72-1[2]	67-56-1[3]
Molecular Formula	C ₆ H ₁₂ O ₂ [1]	C ₆ H ₁₂ O ₂ [2]	CH ₄ O[3]
Molecular Weight	116.16 g/mol [1]	116.16 g/mol [2]	32.04 g/mol [3]
Boiling Point	105-110 °C[4]	Not available	65 °C[3]
Melting Point	Not available	Not available	-98 °C[3]
Density	~1.000 g/cm ³ (Predicted)[4]	Not available	0.792 g/cm ³ [3]
Water Solubility	Slightly soluble[4]	Not available	Miscible[3]
logP (XLogP3)	0.1[1]	0.3[2]	-0.5[3]
pKa (Predicted)	14.85 ± 0.10[4]	Not available	~15.5
Refractive Index	1.4600[4]	Not available	1.3288
Flash Point	61 °C[4]	Not available	11 °C[3]

Note: Experimental values for substituted oxane methanols are not widely available in a consolidated format. The data for the parent compounds are presented from various sources and may show slight variations. Predicted values are noted where applicable.

II. Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of small organic molecules like substituted oxane methanols.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or similar digital device)
 - Capillary tubes (sealed at one end)
 - Thermometer (calibrated)
 - Mortar and pestle
- Procedure:
 - A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.
 - The capillary tube is placed into the heating block of the melting point apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The apparatus is allowed to cool.
 - A second sample is prepared, and the temperature is raised quickly to about 10-15 °C below the approximate melting point.
 - The heating rate is then slowed to 1-2 °C per minute.
 - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting point range.

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Apparatus:
 - Thiele tube or a small-scale distillation setup

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil (for Thiele tube)
- Procedure (Thiele Tube Method):
 - A few milliliters of the liquid sample are placed in the fusion tube.
 - A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.
 - The fusion tube is attached to a thermometer and placed in a Thiele tube filled with mineral oil.
 - The apparatus is heated slowly and uniformly.
 - As the temperature rises, air trapped in the capillary tube will bubble out.
 - Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
 - The heat source is removed, and the apparatus is allowed to cool slowly.
 - The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

3. Determination of Aqueous Solubility

Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability. Both kinetic and thermodynamic solubility are often measured.

- Apparatus:

- HPLC or UV-Vis spectrophotometer
- Vials with screw caps
- Shaker or orbital incubator
- pH meter
- Filter membranes (e.g., 0.45 μm)
- Procedure (Shake-Flask Method for Thermodynamic Solubility):
 - An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
 - The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered to remove the undissolved solid.
 - The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.
 - This concentration represents the thermodynamic solubility of the compound under the specified conditions.

4. Determination of Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. It is commonly expressed as its logarithm (logP).

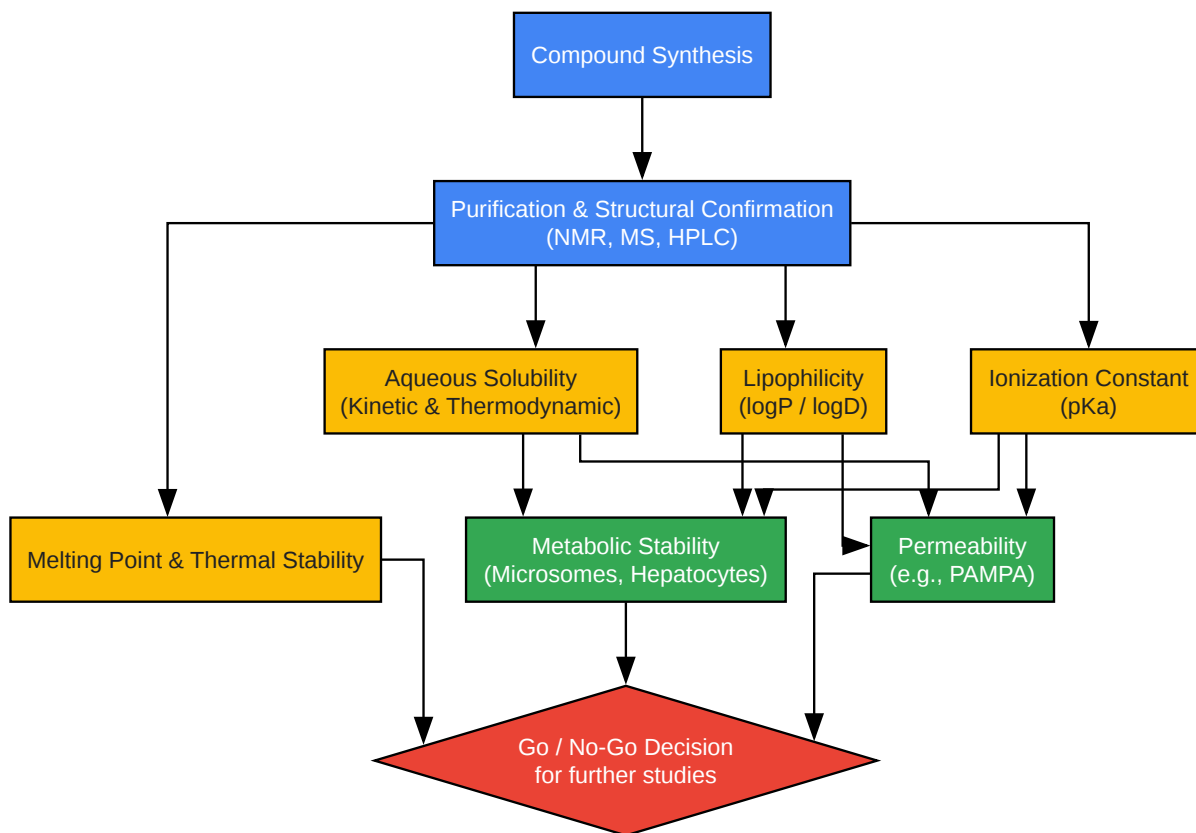
- Apparatus:
 - Separatory funnel or vials
 - n-Octanol (pre-saturated with water/buffer)

- Aqueous buffer (e.g., pH 7.4, pre-saturated with n-octanol)
- Analytical instrument for quantification (e.g., HPLC-UV)
- Procedure (Shake-Flask Method):
 - A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or aqueous buffer).
 - A known volume of the second pre-saturated phase is added to the vial.
 - The vial is sealed and shaken vigorously for a set period to allow for partitioning between the two phases, and then left to stand for the phases to separate completely.
 - A sample is carefully taken from each phase.
 - The concentration of the compound in each phase is determined using an appropriate analytical method.
 - The partition coefficient (P) is calculated as: $P = \frac{\text{Concentration in octanol}}{\text{Concentration in aqueous phase}}$
 - The logP is then calculated as the base-10 logarithm of P.

III. Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound, such as a substituted oxane methanol, in a drug discovery context.



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Physicochemical Profiling Workflow

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- 2. Tetrahydropyran-2-methanol | C₆H₁₂O₂ | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methanol | CH₃OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
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